2-Fluoro-5-(4-nitrophenyl)benzoic acid
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Description
2-Fluoro-5-(4-nitrophenyl)benzoic acid (FNBPA) is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. FNBPA is an aromatic carboxylic acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and other compounds. FNBPA has been studied extensively for its various applications and is a valuable intermediate in the synthesis of various compounds.
Scientific Research Applications
Synthesis of Key Intermediates
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), was developed. This method addresses the challenges associated with the high cost and toxicity of previous approaches, offering a more practical solution for large-scale production (Qiu et al., 2009).
Degradation Studies
Research on the degradation processes of nitisinone (NTBC), a triketone herbicide turned medical treatment, employed LC-MS/MS to understand its stability under various conditions. This study identified stable degradation products, contributing to the knowledge base necessary for evaluating the safety and efficacy of NTBC in medical applications (Barchańska et al., 2019).
Advanced Oxidation Processes
A comprehensive review of acetaminophen degradation by advanced oxidation processes (AOPs) was conducted. This research summarized the state-of-the-art in AOPs, detailing the kinetics, mechanisms, by-products, and their biotoxicity, as well as proposing degradation pathways. Such studies are crucial for understanding how to effectively remove pharmaceutical contaminants from the environment (Qutob et al., 2022).
Nucleophilic Aromatic Substitution
A study on the nucleophilic aromatic substitution of the nitro-group provides valuable insights into the reactions involving nitro-substituted benzene derivatives. This research contributes to the broader understanding of chemical reactions that are foundational in organic synthesis and the modification of various pharmaceutical compounds (Pietra & Vitali, 1972).
properties
IUPAC Name |
2-fluoro-5-(4-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKDVHVOKJUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718371 |
Source
|
Record name | 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-nitrophenyl)benzoic acid | |
CAS RN |
1352317-91-9 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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